molecular formula C22H15BrN2O4S B14104598 7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14104598
M. Wt: 483.3 g/mol
InChI Key: OMKUBRIDJHCVIO-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as bromination, thiazole formation, and cyclization to form the final product. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying biochemical pathways or developing new drugs.

    Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents for treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C22H15BrN2O4S

Molecular Weight

483.3 g/mol

IUPAC Name

7-bromo-1-(4-methoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15BrN2O4S/c1-11-10-30-22(24-11)25-18(12-3-6-14(28-2)7-4-12)17-19(26)15-9-13(23)5-8-16(15)29-20(17)21(25)27/h3-10,18H,1-2H3

InChI Key

OMKUBRIDJHCVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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